1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate
Description
The compound features a 1,2,3,4-tetrahydroacridine core linked to a 4-methoxyphenyl ketone group via an ester bond. This design aims to combine the AChE-inhibiting properties of the acridine moiety with enhanced bioavailability and reduced hepatotoxicity compared to earlier derivatives like tacrine .
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-15(23(26)16-11-13-17(28-2)14-12-16)29-24(27)22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22/h3,5,7,9,11-15H,4,6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUGCPCECLCZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane under reflux conditions .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the tetrahydroacridine moiety can intercalate into DNA, affecting its function. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate are best understood in the context of its analogs. Below is a detailed comparison:
Structural Analogs with Varying Alkoxy Substituents
Compounds 5–8 from are benzamide derivatives with alkoxy-substituted phenyl groups (methoxy, ethoxy, propoxy, and isopropoxy). These analogs differ in the length and branching of the alkoxy chain, which impacts their lipophilicity and metabolic stability. For example:
- Methoxy (Compound 5) : Higher polarity and faster hepatic clearance due to the smaller substituent.
- Ethoxy (Compound 6) : Increased lipophilicity enhances blood-brain barrier penetration but may elevate hepatotoxicity risks.
- Propoxy/Isopropoxy (Compounds 7–8) : Further increases in lipophilicity may improve target binding but reduce aqueous solubility .
Nitrophenyl-Substituted Analog
The compound 2-(4-nitrophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate () replaces the methoxy group with a nitro group. The nitro substituent is electron-withdrawing, which may enhance electrophilic reactivity and AChE binding affinity.
Fluorophenyl-Decorated Decahydroacridine
The 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-p-tolyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione () introduces a fluorine atom and a decahydroacridine core. Fluorine enhances metabolic stability and bioavailability via reduced cytochrome P450 metabolism.
Thiophene-Containing Derivatives
The compound 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoethyl 4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylate () incorporates a thiophene ring. The sulfur atom in thiophene improves π-stacking interactions with AChE’s aromatic gorge, while the pyrimidine moiety may confer additional kinase inhibitory activity .
Acetylcholinesterase Inhibition
- Target Compound : The methoxy group balances lipophilicity and polarity, optimizing AChE binding without excessive hepatotoxicity .
- Tacrine : High AChE inhibition but severe hepatotoxicity due to unmodified acridine structure .
- Compound 10 () : The pyrazole substituent enhances selectivity for NMDA receptors over AChE, broadening neuroprotective applications .
Hepatotoxicity Profile
- Target Compound : Structural modifications (e.g., ester linkage, methoxy group) likely reduce hepatocyte damage compared to tacrine .
- Ethoxy Analog (Compound 6) : Longer alkoxy chains correlate with increased CYP450 activation, raising toxicity concerns .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pricing and Availability
| Compound Name | Purity | Pack Size | Price (USD) | Source |
|---|---|---|---|---|
| 2-(4-Nitrophenyl)-2-oxoethyl analog | 90% | 100 mg | $664.00 | |
| 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | >97% | 25 g | ¥73,000 |
Biological Activity
1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroacridine core, which is known for its diverse pharmacological activities. The presence of the methoxyphenyl group enhances its lipophilicity and potentially its bioavailability. The molecular formula is with a molecular weight of 357.42 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The methoxy group contributes to the radical scavenging ability of the compound.
- Anti-inflammatory Effects : Studies have shown that similar compounds can reduce inflammatory markers in vitro and in vivo.
- Antimicrobial Activity : Preliminary tests suggest effectiveness against certain bacterial strains.
The mechanisms underlying the biological activity of 1-(4-Methoxyphenyl)-1-oxopropan-2-yl 1,2,3,4-tetrahydroacridine-9-carboxylate may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes like lipoxygenase, which plays a role in inflammation.
- Modulation of Oxidative Stress : The antioxidant properties may mitigate oxidative stress by neutralizing free radicals.
In Vitro Studies
A study conducted on related tetrahydroacridine derivatives demonstrated significant antioxidant and anti-inflammatory activities. The compounds exhibited a reduction in reactive oxygen species (ROS) and inflammatory cytokines in cultured cells .
In Vivo Studies
In animal models, derivatives of tetrahydroacridine were shown to improve lipid profiles and reduce markers of inflammation. For instance, treatment with similar structures resulted in decreased levels of triglycerides and cholesterol while enhancing hepatic function .
Case Studies
-
Case Study on Inflammation :
- Objective : To evaluate the anti-inflammatory effects.
- Method : Rats were treated with the compound and subjected to an acute inflammation model.
- Results : Significant reduction in paw edema was observed compared to control groups.
-
Case Study on Antioxidant Activity :
- Objective : To assess the antioxidant capacity.
- Method : DPPH radical scavenging assay was performed.
- Results : The compound showed a dose-dependent increase in radical scavenging activity.
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
